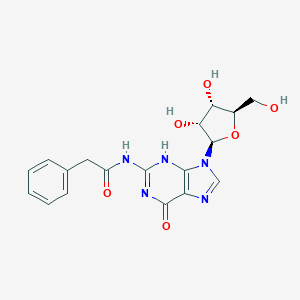

N2-Phenylacetyl guanosine

Description

Contextualization of N2-Modified Nucleosides in Oligonucleotide Synthesis Methodologies

The chemical synthesis of oligonucleotides, such as DNA and RNA strands, is a cornerstone of modern biotechnology and biomedical research. umich.edunih.gov This process involves the sequential addition of nucleotide building blocks to a growing chain, typically on a solid support. atdbio.comumich.edu However, the nucleotide monomers possess multiple reactive functional groups, including the exocyclic amino groups of adenine, cytosine, and guanine (B1146940), which are nucleophilic. atdbio.comumich.edu

To ensure the specific and correct formation of the desired phosphodiester linkages between the nucleotides, these reactive sites must be temporarily blocked or "protected". umich.edunih.gov N2-modified guanosine (B1672433) derivatives are a key component of this strategy. tandfonline.com Modification at the N2 position of guanine prevents its involvement in undesirable side reactions with the activated phosphoramidite (B1245037) monomers used in the coupling steps of synthesis. umich.edunih.gov These modifications can also influence the properties of the final oligonucleotide, such as enhancing binding affinity to target DNA or RNA sequences. tandfonline.com The choice of the N2-modifying group is critical, as it must be stable throughout the synthesis cycles and be removable at the end without damaging the newly synthesized oligonucleotide chain. koreascience.kratdbio.com

Historical Development and Evolution of N2-Protecting Groups for Guanosine

The field of oligonucleotide synthesis has seen a continuous evolution of protecting group strategies to improve efficiency and yield. In early methodologies, the N2-isobutyryl group was the standard choice for protecting guanosine, an initiative originally introduced by Khorana and his colleagues. koreascience.kr While widely adopted, the isobutyryl group is known to be relatively resistant to hydrolysis, requiring prolonged treatment with concentrated ammonia (B1221849) at elevated temperatures for its removal. atdbio.com This harsh deprotection step can sometimes lead to degradation of the oligonucleotide product.

These limitations spurred research into alternative N2-protecting groups that could be removed under milder conditions. Over the years, a variety of groups have been investigated. koreascience.krspringernature.com The development of the phenylacetyl (Pac) group offered a significant advantage. The phenylacetyl group is stable during the synthetic cycle but is more labile to base-catalyzed hydrolysis than the isobutyryl group, allowing for faster and gentler deprotection conditions. koreascience.kr Other groups, such as the diphenylcarbamoyl (DPC) group in combination with a propionyl group for the N2-amino function, were also explored. koreascience.kr This ongoing development reflects the continuous effort to optimize every step of oligonucleotide synthesis for producing high-purity nucleic acids for research and therapeutic applications. nih.gov

The following table summarizes some key N2-protecting groups for guanosine and their general characteristics.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |

| Isobutyryl | iBu | Concentrated Ammonia, 55°C, >5 hours | Traditional standard, relatively slow deprotection atdbio.com |

| Phenylacetyl | Pac | Concentrated Ammonia, room temperature or 55°C, shorter time | More base-labile than iBu, allows milder deprotection koreascience.kr |

| Dimethylformamidino | dmf | Ammonia or other amines | Removed under very mild conditions, but can be less stable during synthesis |

| Diphenylcarbamoyl | DPC | Ammonia | Used in combination with other N2-acyl groups koreascience.kr |

Significance of the N2-Phenylacetyl Group in Contemporary Nucleic Acid Research

The N2-phenylacetyl group remains a significant and widely used protecting group in modern nucleic acid chemistry. Its favorable properties of stability during synthesis and lability during deprotection make it a reliable choice for the routine synthesis of DNA and RNA oligonucleotides. koreascience.kr The use of N2-phenylacetyl guanosine is integral to the production of synthetic genes, antisense oligonucleotides, and siRNA molecules for a wide range of research and therapeutic purposes. lookchem.comnih.gov

Recent research continues to leverage the benefits of the phenylacetyl group. For instance, it is employed in the synthesis of complex modified oligonucleotides, such as those used in the construction of antibody-oligonucleotide conjugates for targeted drug delivery. nih.govacs.org In these applications, ensuring the integrity of both the antibody and the nucleic acid is paramount, and the milder deprotection conditions afforded by the phenylacetyl group are advantageous. Furthermore, the phenylacetyl group has been successfully used in combination with other protecting groups, such as the diphenylcarbamoyl group for the O6 position of guanine, to prevent side reactions in specialized synthetic schemes. koreascience.kracs.org The continued application of this compound in these advanced areas underscores its enduring importance as a fundamental tool for building complex nucleic acid-based constructs. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCBAKCFOLZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132628-16-1 | |

| Record name | N2-Phenylacetylguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N2 Phenylacetyl Guanosine and Its Structural Analogues

Classical Approaches to N2-Phenylacetyl Guanosine (B1672433) Synthesis

The classical synthesis of N2-phenylacetyl guanosine has been refined over the years to improve yield, purity, and scalability. These methods typically involve the protection of the guanosine hydroxyl groups, followed by acylation of the exocyclic amine and subsequent deprotection of the hydroxyls.

Trimethylsilyl-Mediated Acylation of Guanosine

A widely employed and efficient method for the N-acylation of guanosine involves the use of transient silylation. nih.govresearchgate.net In this approach, the hydroxyl groups of guanosine are temporarily protected as trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by treating guanosine with a silylating agent, such as trimethylchlorosilane (TMSCl), in an anhydrous solvent like pyridine (B92270). researchgate.netgoogle.com The formation of a pentasilylated guanosine intermediate, where both the hydroxyl and the amino groups are silylated, has been identified. nih.gov This intermediate is key to the success of the reaction as it prevents the acylation of the O6 position of guanine (B1146940), which can lead to the formation of colored impurities. researchgate.net The silylation of the amino group also enhances its reactivity towards the acylating agent. researchgate.net

Following the transient protection of the hydroxyl groups, the acylation of the exocyclic N2-amino group is carried out. This is achieved by reacting the silylated guanosine with an acylating agent, such as phenylacetyl chloride. google.com The reaction proceeds smoothly to yield the N2-phenylacetylated product. The temporary TMS protecting groups are then readily removed during the aqueous workup, regenerating the hydroxyl groups and yielding this compound. researchgate.net This method offers high yields and avoids the need for complex protection and deprotection steps for the hydroxyl groups. nih.gov

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the this compound synthesis is highly dependent on the reaction conditions and the choice of reagents. An improved method for the preparation of N2-phenylacetyl-D-guanosine involves the use of a reaction solution containing phenylacetyl chloride, 1-hydroxybenzotriazole (B26582) (HOBt), acetonitrile, and pyridine. google.com

In this optimized process, D-guanosine is first protected by trimethylsilylation. The subsequent acylation is performed with phenylacetyl chloride in the presence of HOBt and pyridine in acetonitrile. HOBt acts as a catalyst, improving the efficiency of the acylation reaction. Pyridine serves as a base to neutralize the hydrochloric acid generated during the reaction. The reaction temperature is typically controlled between 20-25°C. google.com A key improvement in this method is the quenching process. Instead of adding water to the reaction mixture, the entire reaction system is added to water. This modification has been shown to reduce the formation of byproducts, leading to better selectivity and a significant improvement in both the yield and purity of the final product. google.com The absence of ammonia (B1221849) in this procedure also prevents product decomposition, further enhancing the purity and yield. google.com

Table 1: Comparison of Reaction Conditions for this compound Synthesis

| Parameter | Classical Method | Improved Method google.com |

| Protecting Agent | Trimethylchlorosilane | Trimethylchlorosilane |

| Acylating Agent | Phenylacetyl chloride | Phenylacetyl chloride |

| Catalyst/Additive | Not specified | 1-Hydroxybenzotriazole |

| Solvent | Pyridine | Acetonitrile, Pyridine |

| Quenching | Addition of water to reaction | Addition of reaction to water |

| Post-treatment | Standard workup | Simplified, no ammonia use |

Purification and Isolation Protocols for this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity suitable for oligonucleotide synthesis. Following the quenching of the acylation reaction, the solvent is typically removed by concentration under vacuum. google.com The crude product is then obtained by crystallization from water. google.com

Further purification of the crude product is necessary to remove any unreacted starting materials and byproducts. A common and effective method for post-treatment involves recrystallization from a mixture of solvents. For instance, the crude product can be dissolved in a mixture of methanol (B129727) and ethyl acetate (B1210297) and then stirred at room temperature to induce crystallization. google.com The purified product is then collected by filtration, washed with ethyl acetate, and dried under vacuum. This process has been demonstrated to yield N2-phenylacetyl-D-guanosine with purities exceeding 99%. google.com The use of specific ratios of methanol to ethyl acetate can be optimized to maximize the yield and purity of the final product. google.com

Synthesis of this compound Derivatives for Oligonucleotide Construction

The synthesis of this compound derivatives is essential for their incorporation into synthetic oligonucleotides. These derivatives are designed to be compatible with the automated solid-phase synthesis methodologies used for creating DNA and RNA strands with specific sequences and modifications.

Preparation of N2-Phenylacetylated Deoxyguanosine Analogues

The preparation of N2-phenylacetylated deoxyguanosine analogues is a key step in the chemical synthesis of modified DNA. The phenylacetyl group is particularly useful as an N2-protecting group for O6-alkylguanine residues during oligonucleotide synthesis. nus.edu.sg The lability of the phenylacetyl group allows for very mild deprotection conditions, typically using ammonia, which prevents the formation of undesirable byproducts such as 2,6-diaminopurine (B158960). nus.edu.sg

The synthesis of oligonucleotides containing N2-substituted deoxyguanosine derivatives often involves the preparation of a phosphoramidite (B1245037) building block. nih.gov While some methods for preparing N2-aryl-2'-deoxyguanosine derivatives utilize Buchwald-Hartwig coupling, the N2-phenylacetyl protection strategy remains a valuable approach. nih.goviitb.ac.in The chemical synthesis of oligonucleotides containing N2-modified deoxyguanosine can be achieved using H-phosphonate chemistry. nih.gov This involves attaching the modified nucleoside to a solid support, followed by chain extension using the appropriate phosphonate (B1237965) monomers. nih.gov

Synthesis of O6-Substituted N2-Phenylacetylguanosine Derivatives

The synthesis of O6-substituted N2-phenylacetylguanosine derivatives is of significant interest for studying DNA repair mechanisms and for the development of therapeutic agents. The phenylacetyl group serves as an effective N2-protecting group during the synthesis of oligomers containing O6-alkylguanine. nus.edu.sg

The synthesis of O6-alkyldeoxyguanosines can be achieved by starting from a 6-(2-mesitylenesulfonyl) derivative of guanosine. This intermediate allows for successive displacement reactions, first with N-methylpyrrolidine and then with the desired alkoxide ion to introduce the O6-alkyl group. nus.edu.sg The N2-phenylacetyl group is crucial in this process to prevent side reactions at the exocyclic amino position. The use of the phenylacetyl group is advantageous because its mild removal conditions are compatible with the O6-alkyl modification. nus.edu.sg This approach has been successfully used to synthesize oligonucleotides containing O6-methylguanine, O6-ethylguanine, and O6-isopropylguanine. nus.edu.sg

Comparative Analysis of Synthetic Yields and Purity Across Methodologies

The efficiency of synthetic methodologies for this compound can be significantly influenced by the reaction conditions and subsequent purification steps. An improved method for preparing N2-phenylacetyl-D-guanosine involves a benzene (B151609) acetylization reaction using phenylacetyl chloride on D-guanosine protected by trimethylsilyl. tandfonline.com A key improvement in this process is quenching the reaction by adding the reaction system to water, which reduces byproduct formation and improves selectivity. tandfonline.com This method also avoids the use of ammonia, which can cause product decomposition. tandfonline.com

The following table presents data from a series of experiments comparing different post-reaction treatment and purification conditions, demonstrating their impact on the final yield and purity of N2-phenylacetyl-D-guanosine. tandfonline.com

| Experiment Condition | Solvent System for Purification | Yield (%) | Purity (%) |

|---|---|---|---|

| Benchmark method with ammonia | Not specified | 67.04 | 85.0 |

| Water quench, no ammonia | Ethyl Acetate / Water | 74.1 | 84.7 |

| Improved method 1 | Methanol / Ethyl Acetate | 98.09 | 99.21 |

| Improved method 2 | Methanol / Ethyl Acetate | 93.15 | 99.13 |

| Improved method 3 | Methanol / Ethyl Acetate | 94.56 | 99.27 |

| Improved method 4 | Methanol / Ethyl Acetate | 91.03 | 99.30 |

As the data indicates, the improved methods involving a water quench and purification with a methanol/ethyl acetate solvent system consistently produce N2-phenylacetyl-D-guanosine with significantly higher yields (above 90%) and purities (above 99%) compared to older methods. tandfonline.com

Applications of N2 Phenylacetyl Guanosine in Nucleic Acid Assembly and Engineering

Role as an Exocyclic Amino Protecting Group in Automated Oligonucleotide Synthesis

In the widely used phosphoramidite (B1245037) method for oligonucleotide synthesis, the exocyclic amino groups of adenine, guanine (B1146940), and cytosine are nucleophilic and must be protected to prevent them from engaging in unwanted side reactions. koreascience.kr For guanine, the N2-exocyclic amine requires a robust yet removable protecting group. The phenylacetyl group has been identified as a favorable choice for this purpose, offering stability throughout the iterative cycles of automated synthesis. koreascience.kr

The phenylacetyl group is strategically attached to the N2 position of the guanine base, transforming the nucleoside into a phosphoramidite monomer suitable for synthesis. lookchem.comresearchgate.net This modification is critical for several reasons. The protected guanosine (B1672433) monomer exhibits enhanced stability under the various reaction conditions encountered during the automated synthesis cycles, which include detritylation, coupling, capping, and oxidation. koreascience.krlookchem.com The N2-phenylacetyl group is stable enough to withstand these repeated chemical treatments without premature cleavage. koreascience.kroup.com

The efficiency of the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain on a solid support, is paramount for achieving a high yield of the full-length product. beilstein-journals.org While phosphoramidite chemistry is known for its high coupling efficiencies, typically around 99%, the specific protecting groups on the nucleobases can influence this outcome. beilstein-journals.orgchemie-brunschwig.ch

The guanine base is particularly susceptible to side reactions during oligonucleotide synthesis. The lactam function at the O6-position can be modified by the phosphoramidite reagents themselves. researchgate.net This modification can lead to an unstable product that is prone to depurination (loss of the entire guanine base) and subsequent cleavage of the oligonucleotide chain, significantly reducing the yield of the desired full-length sequence. researchgate.netresearchgate.net

Protecting the exocyclic N2-amino group with the phenylacetyl group is a critical part of a broader strategy to prevent these undesirable reactions. koreascience.krresearchgate.net While the N2-protection itself does not directly shield the O6-position, it is an essential component of the protected guanosine monomer. To comprehensively prevent side reactions, the N2-phenylacetyl group is frequently used alongside a dedicated O6-protecting group, such as p-nitrophenylethyl. researchgate.net This dual-protection approach effectively eliminates the problematic side reactions at the guanine lactam function, leading to a significant improvement in the quality and yield of oligonucleotides, especially those with a high guanine content. researchgate.netresearchgate.net

Post-Synthetic Modification Strategies Utilizing N2-Phenylacetyl Protection

The stability of the N2-phenylacetyl group during synthesis, combined with its specific removal conditions, makes it an excellent choice for complex post-synthetic modification strategies. This allows for the introduction of a wide array of functional groups into an oligonucleotide after the main chain has been assembled on a solid support.

Conversion of N2-Phenylacetyl Protected 6-(2,4-dinitrophenyl)thioguanine to Diverse Guanine Analogues (e.g., 6-thioguanine (B1684491), 2,6-diaminopurine (B158960), O6-methylguanine)

A powerful application of N2-phenylacetyl protection is in the post-synthetic conversion of a versatile precursor nucleoside into various guanine analogues. In this strategy, a phosphoramidite monomer of 6-(2,4-dinitrophenyl)thioguanine, with its N2 amino group protected by a phenylacetyl group, is incorporated into an oligonucleotide sequence using a standard automated DNA synthesizer. researchgate.netucl.ac.uk

The 2,4-dinitrophenyl group at the 6-position acts as a good leaving group, which is stable during the synthesis cycles but can be readily substituted by various nucleophiles post-synthesis. ucl.ac.uk After the oligonucleotide is fully assembled, the support-bound DNA can be treated with different reagents to yield a variety of modified guanine bases at the desired position. The N2-phenylacetyl group remains intact during this substitution and is removed during the final deprotection step. researchgate.net This method has been successfully used to produce oligonucleotides containing important analogues such as 6-thioguanine, 2,6-diaminopurine, O6-methylguanine, and others in high yield and purity. researchgate.net The use of the N2-phenylacetyl group is superior to the N2-isobutyryl group in this context, as the latter is difficult to remove after the synthesis and modification steps. researchgate.net

| Precursor in Oligonucleotide | Reagent/Nucleophile | Resulting Guanine Analogue |

| N2-Phenylacetyl protected 6-(2,4-dinitrophenyl)thioguanine | Thiol | 6-Thioguanine researchgate.net |

| N2-Phenylacetyl protected 6-(2,4-dinitrophenyl)thioguanine | Amine (e.g., Ammonia) | 2,6-Diaminopurine researchgate.net |

| N2-Phenylacetyl protected 6-(2,4-dinitrophenyl)thioguanine | Alkoxide (e.g., Methoxide) | O6-Methylguanine researchgate.net |

| N2-Phenylacetyl protected 6-(2,4-dinitrophenyl)thioguanine | Methylamine | 2-amino-6-methylaminopurine researchgate.net |

On-Column Conjugation for Structural Diversity in Oligonucleotides

"On-column" or solid-phase conjugation is a technique used to introduce structural diversity into oligonucleotides while they are still attached to the solid support. researchgate.netchemie-brunschwig.ch This method leverages the stability of protecting groups like N2-phenylacetyl guanosine under conditions that permit selective deprotection and modification of other specific sites.

In one such method, a nucleoside with a chemically labile group is incorporated into the growing oligonucleotide chain. researchgate.net After the synthesis is complete, this labile group is selectively removed, exposing a reactive functional group (e.g., a thio-protection group is removed to expose a thiocarbonyl). researchgate.net The support-immobilized oligonucleotide is then treated with various reagents to conjugate different molecules or functional groups to this reactive site. researchgate.netnih.gov The N2-phenylacetyl group on guanine residues remains in place throughout this process, protecting the guanine base. Following the on-column conjugation, a final deprotection step, often involving mild ammonia (B1221849) treatment, removes the N2-phenylacetyl groups and cleaves the oligonucleotide from the support, yielding the purified, modified oligomer. researchgate.net This strategy is highly efficient for creating libraries of oligonucleotides with diverse modifications at specific positions.

Integration into Specialized Nucleic Acid Constructs

The N2-phenylacetyl protecting group has been instrumental in the chemical synthesis of non-standard nucleic acid structures, where chemical stability and selective deprotection are paramount.

Synthesis of Modified DNA (e.g., Boranophosphate DNA)

Boranophosphate DNA is a nucleic acid analogue where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a borane (B79455) group (-BH3). These analogues are of significant interest as potential antisense therapeutics due to their high resistance to nuclease degradation. nih.gov

The synthesis of boranophosphate oligonucleotides, particularly via the boranophosphotriester or H-boranophosphonate methods, involves specific chemical challenges. acs.orgacs.org During the synthesis of dinucleoside boranophosphates, research has identified undesirable side reactions occurring at the O6 position of N2-phenylacetyl-guanine bases. acs.orgacs.org To circumvent this issue and ensure the reaction proceeds smoothly without side products, additional protecting groups, such as the diphenyl-carbamoyl (Dpc) group, have been introduced to shield the O6 position of the N2-phenylacetyl-guanine monomer. acs.orgacs.org This dual protection strategy, combining the phenylacetyl group at N2 and another protector at O6, has enabled the successful synthesis of boranophosphate dimers and oligomers containing all four nucleobases in excellent yields. acs.org

Chemical Synthesis of Small Interfering RNA (siRNA) Oligonucleotides

Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that have emerged as powerful tools for gene silencing and as a new class of therapeutics. researchgate.net The chemical synthesis of RNA oligonucleotides is more complex than that of DNA, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar, which must also be protected during synthesis.

The solid-phase synthesis of siRNA oligonucleotides predominantly relies on phosphoramidite chemistry. researchgate.netresearchgate.net In this multi-step process, protected ribonucleoside phosphoramidites are sequentially coupled to the growing chain. umich.edu N2-(phenylacetyl)guanin-9-yl is a commonly used protected guanosine derivative in these syntheses. researchgate.netresearchgate.net It is employed alongside other protected ribonucleosides, such as N4-benzoylcytosin-1-yl and N6-(trimethylacetyl)adenin-9-yl, to build the RNA sequence. researchgate.net The phenylacetyl group provides robust protection for the guanine N2-amino group throughout the coupling, capping, and oxidation cycles of the synthesis, and it is reliably removed during the final deprotection steps. researchgate.net

Preparation of mRNA Cap Analogues for In Vitro Transcription

The 5' cap is a critical modification of eukaryotic messenger RNA (mRNA) that is essential for its stability, transport, and efficient translation into protein. plos.org For applications requiring synthetically produced mRNA, such as in vaccine development and gene therapy, this cap structure is typically added during or after in vitro transcription (IVT). nih.govthermofisher.com This process often involves the use of cap analogues, which are synthetic molecules that mimic the natural m⁷GpppN cap structure. This compound serves as a key intermediate in the chemical synthesis of these vital cap analogues.

The phenylacetyl group acts as a protecting group for the exocyclic amino group at the N2 position of guanine. researchgate.net This protection is crucial during the multi-step chemical synthesis of complex cap structures, preventing unwanted side reactions and ensuring that the final product has the correct chemical composition and structure. Once the core structure of the cap analogue is assembled, the phenylacetyl group can be removed under specific conditions to yield the final, functional molecule.

Research has focused on developing various N2-modified cap analogues to enhance the properties of synthetic mRNA. nih.gov These modifications can influence the efficiency of incorporation into the mRNA transcript, the orientation of the cap, and the translational activity of the resulting mRNA. nih.govfrontiersin.org For instance, studies have shown that dinucleotide cap analogues with substituents at the N2 position are efficiently incorporated into mRNA transcripts during IVT. nih.gov

The general workflow for preparing capped mRNA using these analogues involves co-transcriptional capping, where the cap analogue is included in the IVT reaction mixture with RNA polymerase and nucleotide triphosphates. thermofisher.com The polymerase initiates transcription and incorporates the cap analogue at the 5' end of the growing mRNA chain.

The efficiency of this incorporation can vary depending on the specific structure of the cap analogue. Research has demonstrated that modifications at the N2 position can significantly impact the yield and properties of the final capped mRNA product. For example, a study analyzing various N2-modified dinucleotides reported incorporation efficiencies ranging from 67.5% to 88.5%. nih.gov

| N2-Modification Type | Incorporation Efficiency (%) |

|---|---|

| Isoxazole-modified dinucleotide | 88.5 |

| Triazole-modification | 67.5 |

Furthermore, the nature of the N2 substituent can influence the stability of the resulting mRNA. While some N2 modifications were found to decrease protection against enzymatic decapping in vitro, they paradoxically enhanced the stability of the capped transcripts within HEK293 cells when compared to standard cap analogues. nih.gov This suggests that N2-modified caps (B75204), synthesized using intermediates like this compound, can offer improved characteristics for therapeutic mRNA applications. nih.govfrontiersin.org The synthesis of these advanced analogues, including those with extended phosphate bridges or additional modifications, relies on established chemical procedures where protecting groups are essential. frontiersin.orgfrontiersin.org

Biological and Mechanistic Research Involving N2 Phenylacetyl Guanosine Derivatives

Studies on Nucleic Acid Conformation and Stability

The introduction of a phenylacetyl group at the N2 position of guanosine (B1672433), often as a protecting group in chemical synthesis, has been instrumental in studies examining the conformation and stability of nucleic acids. This is particularly evident in research involving guanosine analogs like 6-thioguanine (B1684491).

Influence of the N2-Phenylacetyl Moiety on Duplex Thermal Stability (e.g., via 6-thioguanine derivatives)

The N2-phenylacetyl group serves as a crucial, base-labile protecting group in the synthesis of oligonucleotides containing modified bases, such as 6-thioguanine. researchgate.netglenresearch.com Its use facilitates the creation of specific DNA sequences that can be used to study the impact of base modification on duplex stability.

Research has shown that substituting guanine (B1146940) with 6-thioguanine (⁶SG) in a DNA duplex leads to a notable decrease in thermal stability. researchgate.netucl.ac.ukresearchgate.net The melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates, is markedly lower for duplexes containing a ⁶SG:C base pair compared to a canonical G:C base pair. researchgate.netresearchgate.net This destabilization is attributed to the altered hydrogen bonding and structural perturbations introduced by the sulfur atom at the 6-position. researchgate.netncl.ac.uk The N2-phenylacetyl group is typically removed after synthesis to study the properties of the final modified oligonucleotide, but its role is essential for the successful chemical construction of these research tools. researchgate.netglenresearch.com

Table 1: Effect of Guanine Modification on DNA Duplex Thermal Stability (Tm) This table provides a qualitative summary based on published findings. Specific Tm values are sequence-dependent.

| Base Pair | Relative Thermal Stability | Reference |

|---|---|---|

| Guanine:Cytosine (G:C) | Standard | researchgate.netresearchgate.net |

| 6-Thioguanine:Cytosine (⁶SG:C) | Decreased | researchgate.netresearchgate.net |

Contribution to DNA Structural Research via Isotopic Labeling

While the N2-phenylacetyl group is primarily known as a protecting group, its application in convertible nucleoside chemistry opens avenues for introducing isotopic labels for structural analysis. Convertible nucleosides, such as N2-phenylacetyl-6-(2,4-dinitrophenyl)-thio-2'-deoxyguanosine, are versatile intermediates. researchgate.netglenresearch.com After incorporation into an oligonucleotide, the dinitrophenylthio group can be replaced by various other groups, including isotopically labeled moieties, which are invaluable for Nuclear Magnetic Resonance (NMR) spectroscopy. glenresearch.com

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution. acs.org However, the spectral complexity of large RNAs and DNAs often requires selective isotopic labeling (e.g., with ¹³C, ¹⁵N) to simplify spectra and resolve resonance overlap. acs.orgnih.govresearchgate.net The use of convertible guanosine derivatives protected with the N2-phenylacetyl group provides a synthetic route to place these specific isotopic labels at desired positions within a nucleic acid sequence, thereby aiding in detailed structural and dynamic studies. glenresearch.com

Investigation of Modified Nucleoside Metabolism

Research in model organisms, particularly the nematode Caenorhabditis elegans, has uncovered a fascinating area of metabolism where N2-phenylacetyl guanosine derivatives play a key role. These studies have revealed a complex pathway for processing and recycling modified nucleobases.

Discovery and Characterization of N2-Phenylacetylated N-Methylguanine Glucosides in Model Organisms (e.g., Caenorhabditis elegans, C. briggsae)

Metabolomic screening in C. elegans led to the discovery of a diverse array of glucose-based nucleosides. nih.govresearchgate.net These organisms selectively glucosylate modified purines, such as N2-methylguanine, but not the standard canonical bases. nih.gov These resulting gluconucleosides can be further decorated with various acyl groups derived from amino acid catabolism, including the phenylacetyl group. nih.gov

Specifically, researchers have identified and synthesized 6′-O-phenylacetylated glucosides of modified guanines. nih.gov Interestingly, the profile of these metabolites can be species-specific. For example, C. briggsae produces a phenylacetyl derivative of N⁹-glucosylated N²-methylguanine, a compound that is absent in its close relative, C. elegans. nih.gov In contrast, the major isomer in C. elegans is a phenylacetyl derivative of N⁷-glucosylated N¹-methylguanine. nih.gov

Table 2: Examples of Phenylacetylated Guanosine Derivatives in Caenorhabditis Species

| Compound | Organism | Reference |

|---|---|---|

| Phenylacetyl derivative of N⁷-glucosylated N¹-methylguanine | C. elegans (Major isomer) | nih.gov |

| Phenylacetyl derivative of N⁹-glucosylated N²-methylguanine | C. briggsae (Absent in C. elegans) | nih.gov |

Elucidation of Biosynthetic Pathways for Acylated Gluconucleosides

The biosynthesis of these complex acylated gluconucleosides is thought to be a multi-step enzymatic process. nih.gov The proposed pathway begins with the highly regioselective glucosylation of modified purine (B94841) bases, which likely involves dedicated glucuronosyltransferases (UGTs) or other glycosylation enzymes. nih.gov Following this, the subsequent acylation of the gluconucleoside at the 6'-O position is believed to be mediated by members of the cest family of carboxylesterases. nih.gov This modular assembly allows for the creation of a wide variety of modified nucleosides from a pool of primary metabolites. nih.govnih.gov

Implications for RNA Catabolism and Nucleobase Pool Formation

A key finding from these studies is that the modified nucleobases used to create these gluconucleosides are derived from the breakdown of nucleic acids, particularly RNA. nih.govresearchgate.net Stable-isotope labeling experiments have demonstrated that C. elegans incorporates modified purines from RNA and possibly DNA catabolism into this unique metabolic pathway. nih.govresearchgate.net The organism does not appear to glucosylate the highly abundant canonical bases (adenine, guanine), suggesting that a specific pool of modified nucleobases is channeled from RNA turnover into this secondary metabolic pathway. nih.gov This reveals an extensive recycling system where catabolites from information-carrying polymers like RNA are used to generate a diverse library of small molecules that may have distinct biological functions. nih.govresearchgate.net

Mechanistic Insights from N2-Modified Guanosine Analogues

The strategic placement of modifications on the guanosine scaffold has been instrumental in dissecting the intricate mechanisms of crucial cellular processes, including mRNA translation and decay. The N2 position of guanosine, in particular, has emerged as a key site for chemical alteration, yielding analogues that serve as powerful tools for biochemical investigation. These derivatives provide valuable insights into the recognition and processing of the 5' mRNA cap structure, a critical element for eukaryotic gene expression.

Analysis of Translational Inhibition by N2-Modified mRNA Cap Analogues in Cell-Free Systems

The 5' cap structure, typically a 7-methylguanosine (B147621) (m7G) moiety linked to the first nucleotide of mRNA via a 5'-5' triphosphate bridge, is essential for the initiation of cap-dependent translation. The eukaryotic translation initiation factor 4E (eIF4E) recognizes and binds to this cap, a rate-limiting step in protein synthesis. Consequently, small molecules that can competitively inhibit this interaction are of significant interest as potential therapeutics and as research tools.

N2-modified guanosine derivatives have been systematically evaluated as inhibitors of cap-dependent translation, often using cell-free systems like the rabbit reticulocyte lysate (RRL). nih.gov These systems faithfully recapitulate the core translational machinery, allowing for the quantitative assessment of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Studies have revealed that introducing substituents at the N2 position of the guanine base can dramatically enhance the inhibitory capacity of cap analogues. For instance, dinucleotide cap analogues with aromatic N2-substituents, such as a benzyl (B1604629) group or an isoxazole (B147169) ring, have demonstrated significantly stronger inhibition of translation compared to the standard, unmodified cap analogue (m7GpppG). nih.gov In some cases, the inhibition was found to be nearly 15-fold higher. nih.gov Even monophosphate analogues (N2-modified m7GMP) bearing aromatic groups at the N2-position can effectively inhibit protein synthesis, with potencies comparable to the triphosphate cap analogue m7GTP. nih.gov

The data suggest that the N2-substituent can occupy a space in the eIF4E cap-binding pocket, compensating for the absence of the β- and γ-phosphates and thereby increasing binding affinity and inhibitory potential. nih.gov The nature and structure of the N2-substituent are critical; for example, one analogue featuring a longer linker between the purine and an isoxazole substituent showed double the inhibitory activity of a similar compound with a shorter linker. nih.gov This highlights the structure-activity relationship and the potential for fine-tuning the inhibitory properties of these molecules. One modified ARCA (anti-reverse cap) analogue also showed potent translation inhibition in an RRL system, with an IC50 value of 1.7 µM. nih.gov

Table 1: Inhibitory Potency (IC50) of N2-Modified Cap Analogues in Rabbit Reticulocyte Lysate (RRL) System. This table summarizes the concentration of various cap analogues required to inhibit luciferase reporter gene translation by 50%. Data compiled from multiple studies. nih.govnih.govfrontiersin.orgoup.com

Enzymatic Hydrolysis Studies of N2-Modified Caps (B75204) with Decapping Complexes

The stability of mRNA is a key determinant of its translational output and is regulated by degradation pathways. One major pathway involves the removal of the 5' cap by decapping enzymes, which renders the mRNA susceptible to exonuclease digestion. The decapping scavenger enzyme (DcpS) is a key player in this process, hydrolyzing the cap structure (m7GpppN) that remains after 3' to 5' mRNA decay into m7GMP and NDP.

To understand how N2-modifications affect mRNA stability, researchers have studied the susceptibility of N2-substituted cap analogues to hydrolysis by DcpS enzymes from various species, including humans (Homo sapiens, hDcpS), nematodes (Caenorhabditis elegans, CeDcpS), and parasitic roundworms (Ascaris suum, AsDcpS). nih.govresearchgate.net These studies reveal significant differences in substrate specificity among the enzymes, providing insights into the evolution and mechanism of the decapping machinery. nih.govnih.gov

The size of the alkyl substituent at the N2 position of 7-methylguanosine profoundly influences the rate of hydrolysis by hDcpS and CeDcpS. nih.govacs.org Human DcpS shows the highest specificity, efficiently hydrolyzing the standard m7GpppG cap. nih.gov Its activity is reduced toward caps with small N2-alkyl groups (methyl or ethyl) and is negligible for analogues with larger substituents like propyl, isopropyl, butyl, or isobutyl groups. nih.govacs.org This resistance to hydrolysis is likely due to weaker binding affinity; the association constant for N2-butyl-m7GpppG with hDcpS is significantly lower than that for m7GMP. nih.gov

In contrast, CeDcpS hydrolyzes N2-methyl and N2-ethyl substituted caps more efficiently than the standard m7GpppG. nih.gov However, like hDcpS, it is a poor enzyme for the N2-propyl analogue and does not hydrolyze caps with larger N2-alkyl groups. nih.gov The A. suum DcpS is notably more promiscuous, accepting all the tested N2-alkyl substituted dinucleotides as substrates and hydrolyzing them at a comparable rate to m7GpppG. nih.govacs.org This suggests that the cap-binding pocket of A. suum DcpS is more flexible than that of its human and C. elegans counterparts. nih.gov

Table 2: Susceptibility of N2-Modified Cap Analogues to Hydrolysis by Decapping Scavenger (DcpS) Enzymes. This table provides a qualitative comparison of the hydrolysis efficiency of various DcpS enzymes towards dinucleotide cap analogues with different alkyl substituents at the N2-position. nih.govacs.org

Relationship to Carcinogenesis Studies (e.g., via O6-alkyl derivatives synthesized using phenylacetyl protection)

The alkylation of DNA at the O6-position of guanine is a significant mutagenic and carcinogenic lesion. nih.govopen.ac.uk These O6-alkylguanine adducts can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. ucl.ac.uk The cellular defense against this type of damage is primarily mediated by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT or MGMT), which removes the alkyl group in a suicide inactivation mechanism. nih.govnih.gov

To study the mechanisms of mutagenesis, DNA repair, and the structural consequences of these lesions, researchers require chemically synthesized oligonucleotides containing site-specific O6-alkylguanine adducts. open.ac.uknih.gov The synthesis of these modified oligonucleotides presents a chemical challenge, particularly in protecting the exocyclic N2-amino group of the O6-alkylguanine nucleoside during solid-phase DNA synthesis.

The N2-phenylacetyl group has proven to be a highly effective protecting group for this purpose. ucl.ac.uk Standard protecting groups, such as isobutyryl, are difficult to remove from O6-alkylguanine residues under standard ammonia (B1221849) deprotection conditions. ucl.ac.uk The prolonged or harsh conditions required can lead to undesired side reactions, most notably the displacement of the O6-alkoxy group by ammonia to form 2,6-diaminopurine (B158960), which would confound subsequent biological studies. ucl.ac.uk

The N2-phenylacetyl group, however, is significantly more labile and can be removed under very mild ammonia treatment (e.g., at room temperature). ucl.ac.uk This lability prevents the formation of the 2,6-diaminopurine byproduct and avoids the potential for depurination of the modified base, ensuring the synthesis of high-purity oligonucleotides containing the desired O6-alkylguanine lesion. ucl.ac.uk The use of N2-phenylacetyl-protected O6-alkylguanosine phosphoramidites has thus become a preferred method for synthesizing modified DNA strands used in carcinogenesis research to investigate DNA repair by AGT, the structural impact of the lesion on the DNA duplex, and its effects on DNA replication fidelity. ucl.ac.uku-szeged.hu

Table of Mentioned Compounds

Challenges and Future Directions in N2 Phenylacetyl Guanosine Research

Addressing Reactivity and Yield Limitations in Specific Synthetic Routes

Table 1: Challenges in N2-Phenylacetyl Guanosine (B1672433) Synthesis

| Challenge | Description | Potential Solutions |

| Side Reactions | Unwanted reactions at the O6 position of the guanine (B1146940) base during synthesis. acs.org | Introduction of additional, orthogonal protecting groups. acs.org |

| Deprotection Sensitivity | Degradation of the product during the removal of other protecting groups, such as with prolonged ammonia (B1221849) treatment. acs.org | Development of milder deprotection conditions and more labile protecting groups. ucl.ac.ukresearchgate.net |

| Yield Optimization | Achieving high yields during the initial phenylacetylation step and subsequent coupling reactions can be challenging. koreascience.kr | Optimization of reaction conditions and exploration of alternative synthetic strategies. google.com |

| Depurination | The loss of the guanine base from the sugar backbone can occur under certain conditions, particularly when combined with other protecting groups. koreascience.kr | Careful selection of compatible protecting groups and reaction conditions. koreascience.kr |

Development of Novel Deprotection Reagents and Conditions

A critical area of research is the development of new deprotection methods that are both efficient and mild, preserving the integrity of the synthesized oligonucleotide. The lability of the phenylacetyl group to certain basic conditions necessitates the exploration of alternative deprotection strategies, especially when other protecting groups on the oligonucleotide are more robust. researchgate.net

The use of enzymatic deprotection, for example with penicillin amidase, has shown promise. mdpi.com This method offers high specificity and operates under mild conditions (pH 7.8, 25 °C), which is particularly advantageous for the synthesis of sensitive molecules like α-P-methyl-modified nucleoside triphosphates. mdpi.com Another approach involves the use of methylamine, which has been found to be a more effective deacylating agent than ammonia for N2-acetyl-guanosine, suggesting its potential for the deprotection of N2-phenylacetyl guanosine as well. google.com

The goal is to identify or design deprotection reagents and conditions that are orthogonal to other protecting groups used in oligonucleotide synthesis, thereby streamlining the deprotection process and improving the purity and yield of the final product. ucl.ac.uk

Expanding the Scope of Post-Synthetic Modifications Facilitated by N2-Phenylacetyl Protection

The N2-phenylacetyl group has proven to be a valuable tool for facilitating post-synthetic modifications of oligonucleotides. Its relative stability under certain conditions allows for the manipulation of other parts of the molecule before its removal. researchgate.netresearchgate.net

One notable application is in the synthesis of oligonucleotides containing 6-thioguanine (B1684491). researchgate.net By using N2-phenylacetyl protection in conjunction with a 6-(2,4-dinitrophenyl)thio group on guanine, researchers can successfully incorporate this modified base into DNA strands. researchgate.net The N2-phenylacetyl group is stable enough to withstand the synthesis conditions but can be removed under conditions that leave the 6-thio modification intact. researchgate.netresearchgate.net This strategy has been used to produce oligomers containing not only 6-thioguanine but also other derivatives at the 6-position, such as 2,6-diaminopurine (B158960) and O6-methylguanine, in high yield and purity. researchgate.netresearchgate.net

Future research in this area will likely focus on expanding the repertoire of post-synthetic modifications that can be achieved using this compound as a key intermediate. This could include the introduction of a wider variety of functional groups at the 6-position of guanine or at other sites within the oligonucleotide, opening up new possibilities for creating novel nucleic acid structures with tailored properties.

Exploration of this compound Derivatives in Emerging Nucleic Acid Technologies

The unique properties conferred by the N2-phenylacetyl modification make its derivatives promising candidates for a range of emerging nucleic acid-based technologies, including gene editing and therapeutics. lookchem.com The enhanced stability and specific recognition properties of oligonucleotides containing this compound could be advantageous in these applications. lookchem.com

In the realm of therapeutics, antibody-oligonucleotide conjugates (AOCs) are showing promise for conditions like Duchenne muscular dystrophy. acs.org The performance of these AOCs is dependent on the properties of their oligonucleotide component. acs.org While not directly mentioning this compound, the study highlights the importance of oligonucleotide modifications in the development of such therapies. The stability and potential for specific interactions offered by this compound could be explored to enhance the efficacy and delivery of therapeutic oligonucleotides.

Furthermore, the development of nucleoside analogs for DNA and RNA modification is a crucial aspect of advancing genetic research and gene therapy. lookchem.com this compound serves as a valuable starting material for creating these analogs. lookchem.com Its derivatives could be incorporated into gene-editing systems to improve their specificity and efficiency or used to construct therapeutic oligonucleotides with enhanced stability and targeting capabilities.

Advanced Analytical and Spectroscopic Characterization Techniques for Modified Oligonucleotides Containing N2-Phenylacetyl Guanine

As the complexity of synthetic oligonucleotides increases, so does the need for sophisticated analytical techniques to characterize them accurately. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of oligonucleotides containing N2-phenylacetyl guanine.

Mass spectrometry is crucial for confirming the molecular weight of the synthesized oligonucleotides and identifying any impurities or side products. acs.org High-resolution mass spectrometry can precisely determine the mass of the modified oligonucleotide, verifying the successful incorporation of the this compound monomer. escholarship.org Combining MS with other techniques like high-performance liquid chromatography (HPLC) allows for the separation and identification of different species in a sample, ensuring the purity of the final product. acs.org The combination of NMR and MS provides a comprehensive characterization of these complex biomolecules, which is essential for both research and therapeutic applications. nih.gov

Q & A

Q. What are the established synthetic routes for N2-modified guanosine derivatives, and what methodological challenges arise during purification?

N2-Phenylacetyl guanosine derivatives are synthesized via nucleophilic substitution reactions. For example, 2-chloro-N-phenylacetamides can react with sodium azide under reflux in a toluene-water system (8:2 ratio) at 20 mmol scale, followed by extraction and crystallization . Key challenges include optimizing protective group strategies to prevent undesired side reactions, as guanosine’s O6 position is chemically distinct from adenosine, requiring tailored approaches . Purification often involves solvent removal under reduced pressure, crystallization (ethanol), and TLC monitoring (hexane:ethyl acetate, 9:1) .

Q. How does guanosine exert neuroprotective effects in cellular models, and what experimental assays validate this?

Guanosine reduces serum deprivation-induced apoptosis in neuronal PC12 cells by 31.1%, as quantified via Hoechst/propidium iodide staining and fluorescence microscopy. Experimental protocols involve pre-treatment with guanosine (concentration range: 10–100 µM) for 24–48 hours before serum withdrawal, with viability assessed using ANOVA and post-hoc tests .

Q. What role does guanosine play in GTPase-mediated signaling pathways?

Guanosine triphosphate (GTP) regulates small GTPases like RhoA and Rap1, which cycle between GTP-bound (active) and GDP-bound (inactive) states. For example, GTP-Rap1 upregulation correlates with VEGF and β-catenin expression in choroidal neovascularization models, validated via Western blot and immunofluorescence in laser-induced rat CNV . Assays include GTPase activity kits and co-immunoprecipitation to study effector binding .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve structural ambiguities in guanosine self-assembly or enzyme binding?

Pulsed field gradient (PFG) NMR measures diffusion coefficients to identify cation-templated guanosine aggregates (e.g., K⁺-stabilized G16 hexadecamers in CD₃CN). For crystallography, the GTP-bound structure of Trypanosoma brucei GMP reductase (2.8 Å resolution) reveals hydrogen-bonding interactions between GTP and catalytic residues, guiding mutagenesis studies .

Q. What kinetic models explain the slow binding of guanosine to RNA ribozymes, and how does this impact splicing specificity?

The Tetrahymena group I ribozyme exhibits slow guanosine binding (kon ~10³ M⁻¹s⁻¹) due to conformational rearrangements. Stopped-flow kinetics and helices P9.0/P10 mutagenesis show that pre-formed helices accelerate binding by 10-fold, enabling discrimination of correct 3′ splice sites via intermediate stabilization .

Q. How should researchers address contradictory data on guanosine’s role in cancer cell invasion vs. proliferation?

In A375 melanoma cells, guanosine enhances invasion (Boyden chamber assays) but inhibits proliferation (MTT assays). Methodological reconciliation involves context-specific analysis: GTP levels modulate cytosolic IMPDH2-EZH2 complexes, which promote metastasis but suppress growth. Use paired assays (RhoA activity, qPCR for EZH2) and statistical validation (ANOVA with Tukey’s test, n=3) .

Q. What computational and experimental strategies optimize guanosine yield in microbial fermentation?

Response surface methodology (RSM) with ridge analysis maximizes guanosine production (28.3 g/L) by optimizing glucose (12.0%), yeast extract (1.4%), and soybean digest (4.0%). Polynomial regression (Design-Expert software) identifies interactive effects, validated via triplicate fermentation trials .

Methodological Considerations

Q. Which assays best quantify guanosine’s interaction with nucleic acid-binding proteins?

- EMSA competition assays : Use synthetic oligonucleotides (e.g., AP-2α binding sites) with guanosine substitutions at flanking positions (e.g., -1) to measure 10–25-fold binding reduction .

- SELEX : Stringent selection rounds (e.g., 5–7 cycles) enrich high-affinity sequences, followed by kethoxal modification to map guanosine accessibility in single-stranded regions .

Q. How do metabolic pathways influence guanosine prodrug activation, and what analytical methods track deamination?

Capillary electrophoresis (CE) with UV detection identifies 6-cyclopropylamino guanosine metabolites in liver homogenates. ADA-catalyzed deamination is monitored via migration time shifts (e.g., D-cddG → D-ddG) and confirmed by MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.